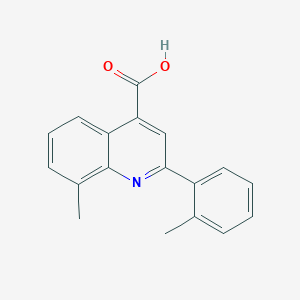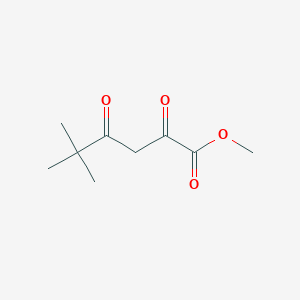
5,5-二甲基-2,4-二氧代己酸甲酯
概述
描述
“Methyl 5,5-dimethyl-2,4-dioxohexanoate” is a chemical compound with the molecular formula C9H14O4 . It has a molecular weight of 186.21 .
Molecular Structure Analysis
The molecular structure of “Methyl 5,5-dimethyl-2,4-dioxohexanoate” contains 9 Carbon atoms, 14 Hydrogen atoms, and 4 Oxygen atoms . Unfortunately, the detailed structural analysis is not available in the search results.科学研究应用
合成和化学性质:5,5-二甲基-2,4-二氧代己酸甲酯已用于从 β-酮酯形成 γ-酮酯。此过程涉及 C-烷基化,在有机合成中很重要(Ronsheim、Hilgenkamp 和 Zercher,2003)。
与双亲核试剂的反应:该化合物已参与与 2-二甲氨基亚甲基-1,3-二酮的反应,以合成 5-取代的乙基或甲基 4-异恶唑羧酸酯。这些反应对于生成特定的酯和羧酸很重要(Schenone、Fossa 和 Menozzi,1991)。
抗菌应用:已经对合成 5,5-二甲基-2,4-二氧代己酸甲酯的衍生物进行研究,以获得抗菌活性。这些化合物已显示出对抗各种细菌和真菌的潜力(Ghorab、Soliman、Alsaid 和 Askar,2017)。
加氢烷基化反应:该化合物已用于铂(II)/铕(III)催化的 4-戊烯基 β-二羰基化合物的分子内加氢烷基化,展示了其在有机合成中的多功能性(Liu 和 Widenhoefer,2005)。
合成工艺研究:研究集中在优化相关化合物的合成工艺,例如 2,5-二氧代-1,4-环己烷二甲酸二甲酯,展示了这些化学品在工业和制药方面的相关性(Yu,2000)。
不对称氢化:5,5-二甲基-2,4-二氧代己酸甲酯已用于不对称氢化反应,这对于为药物应用生成特定的对映异构体至关重要(Shao、Seki、Kawano 和 Saburi,1991)。
羧甲基化和甲基化:该化合物已在使用碳酸二甲酯对醇和酚进行羧甲基化和甲基化的背景下得到研究,进一步证明了其在化学改性中的效用(Jin、Hunt、Clark 和 McElroy,2016)。
双铑(II)催化的 C-H 插入反应:5,5-二甲基-2,4-二氧代己酸甲酯已用于双铑(II)催化的 C-H 插入反应,这在有机合成中对于构建复杂的分子结构很重要(Yakura、Ueki、Kitamura、Tanaka、Nameki 和 Ikeda,1999)。
晶体结构分析:已经对 5,5-二甲基-2,4-二氧代己酸甲酯的芳酰腙与镍(II)配合物的晶体结构进行了研究,表明其在配位化学中的潜力(Abduraxmonov、Tursunov、Umarov、Ergashov 和 Avezov,2020)。
非质子肟酸保护基:该化合物已在肟酸保护基的背景下得到使用,表明其在有机合成中的保护和脱保护策略中的重要性(Couturier、Tucker、Proulx、Boucher、Dubé、Andresen 和 Ghosh,2002)。
属性
IUPAC Name |
methyl 5,5-dimethyl-2,4-dioxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)7(11)5-6(10)8(12)13-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POITUNMGPFESML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398561 | |
| Record name | methyl 5,5-dimethyl-2,4-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,5-dimethyl-2,4-dioxohexanoate | |
CAS RN |
42957-17-5 | |
| Record name | methyl 5,5-dimethyl-2,4-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

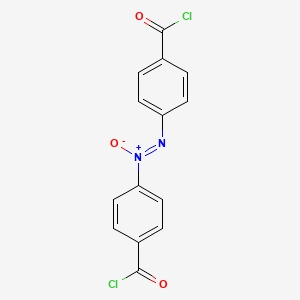
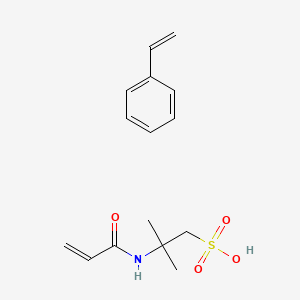
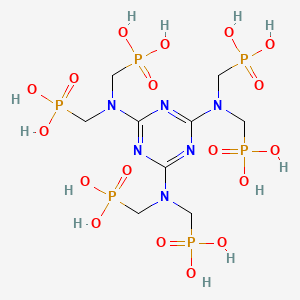
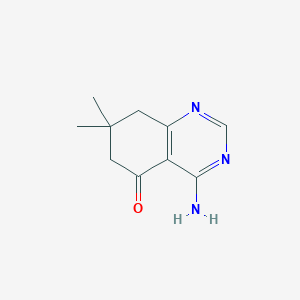
![4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1622680.png)
![3-Amino-7-bromo-5-phenyl-1,3-dihydro-benzo[E][1,4]diazepin-2-one](/img/structure/B1622681.png)
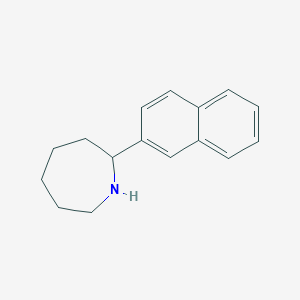


![5-Phenylbenzo[d]oxazole](/img/structure/B1622685.png)
![2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1622686.png)

![8-Methoxy-2-methyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B1622689.png)
